![molecular formula C9H10NNaO2 B1440199 Sodium 2-methyl-2-(pyridin-4-yl)propanoate CAS No. 1209885-58-4](/img/structure/B1440199.png)
Sodium 2-methyl-2-(pyridin-4-yl)propanoate
Overview
Description
Sodium 2-methyl-2-(pyridin-4-yl)propanoate, also known as SMPP, is a derivative of nicotinic acid and belongs to the class of carboxylic acids. It has a molecular weight of 187.17 g/mol . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for Sodium 2-methyl-2-(pyridin-4-yl)propanoate is1S/C9H11NO2.Na/c1-9(2,8(11)12)7-5-3-4-6-10-7;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Sodium 2-methyl-2-(pyridin-4-yl)propanoate is a powder at room temperature . It has a molecular weight of 187.17 g/mol .Scientific Research Applications
Drug Discovery
Sodium 2-methyl-2-(pyridin-4-yl)propanoate, due to its pyridin-4-yl component, can be used in the synthesis of biologically active compounds in drug discovery . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Anti-Fibrosis Activity
Compounds with a pyridin-2-yl component have been found to exhibit anti-fibrosis activity . In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
Immunosuppressive Activity
Compounds with a pyridin-4-yl component have been synthesized and evaluated for their immunosuppressive activity . The results showed that these compounds had high immunosuppressive activity and could be studied as lead compounds in the development of immunosuppressant agents .
Engineering Controls
Sodium 2-methyl-2-(pyridin-4-yl)propanoate can be used in engineering controls to remove a hazard or place a barrier between the worker and the hazard . Well-designed engineering controls can be highly effective in protecting workers and will typically be independent of worker interactions to provide this high level of protection .
Antimicrobial Activity
Compounds with a pyrimidine moiety, which can be part of Sodium 2-methyl-2-(pyridin-4-yl)propanoate, are known to exhibit antimicrobial activity .
Antiviral Activity
Similarly, pyrimidine derivatives are also known for their antiviral activity .
Antitumor Activity
Pyrimidine derivatives are reported to exhibit antitumor activity . This makes Sodium 2-methyl-2-(pyridin-4-yl)propanoate a potential candidate for antitumor drug development.
Antifibrotic Compounds
Pyrimidine derivatives are known as antifibrotic compounds . This suggests that Sodium 2-methyl-2-(pyridin-4-yl)propanoate could potentially be used in the treatment of fibrotic diseases.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
properties
IUPAC Name |
sodium;2-methyl-2-pyridin-4-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.Na/c1-9(2,8(11)12)7-3-5-10-6-4-7;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYASFVHAUTUNK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=NC=C1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-methyl-2-(pyridin-4-yl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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